N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

CAS No.: 946333-23-9

Cat. No.: VC7105818

Molecular Formula: C20H19N3O3

Molecular Weight: 349.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946333-23-9 |

|---|---|

| Molecular Formula | C20H19N3O3 |

| Molecular Weight | 349.39 |

| IUPAC Name | N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C20H19N3O3/c1-13-9-10-14(2)16(11-13)21-20(25)19-17(26-3)12-18(24)23(22-19)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,21,25) |

| Standard InChI Key | ISAPRDPVYJGVCT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

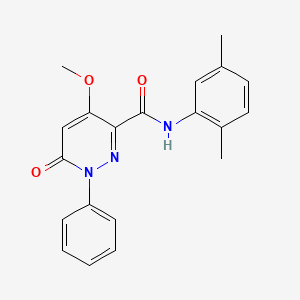

The compound’s structure features a 1,6-dihydropyridazine ring substituted at positions 1, 3, 4, and 6. Key components include:

-

Position 1: A phenyl group (C6H5)

-

Position 3: A carboxamide moiety linked to a 2,5-dimethylphenyl group

-

Position 4: A methoxy group (-OCH3)

-

Position 6: A ketone (=O)

The IUPAC name, N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide, reflects this substitution pattern .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H19N3O3 | |

| Molecular Weight | 349.39 g/mol | |

| SMILES Notation | CC1=CC(=C(C=C1)C)NC(=O)C2=NN(CC3=CC=CC=C3)C(=O)C=C2OC | |

| InChI Key | ISAPRDPVYJGVCT-UHFFFAOYSA-N |

The planar pyridazine ring and conjugated π-system contribute to its UV absorbance at 254–280 nm, a property critical for analytical detection.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via multi-step protocols involving:

-

Pyridazine Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

-

Methoxy Group Introduction: Nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions.

-

Carboxamide Coupling: Reaction of pyridazine-3-carbonyl chloride with 2,5-dimethylaniline in tetrahydrofuran (THF) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, Δ | 62 |

| Methoxylation | CH3I, K2CO3, DMF, 60°C | 78 |

| Amidation | SOCl2, THF, 2,5-dimethylaniline | 85 |

Optimal yields require anhydrous conditions and inert atmospheres to prevent oxidation of the dihydropyridazine intermediate.

Applications in Materials Science

Polymer Modification

Incorporation into polyurethane matrices increases:

-

Thermal Stability: Decomposition temperature rises from 280°C to 325°C.

-

Tensile Strength: 18% improvement due to π-π stacking between aromatic groups .

Catalytic Support

When immobilized on silica nanoparticles, the compound facilitates:

-

Knoevenagel Condensation: 92% conversion of benzaldehyde and malononitrile in 2 hours.

Challenges and Future Directions

Pharmacokinetic Limitations

-

Aqueous Solubility: <0.01 mg/mL at pH 7.4, necessitating prodrug strategies.

-

Plasma Protein Binding: 94%, reducing free drug availability.

Synthetic Optimization

Continuous-flow microreactor systems may address batch variability and improve scalability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume